3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound with a complex molecular structure
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a pyrazolo[3,4-d]pyrimidine linkage, which is a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .
Biochemical Pathways
Several pyrazolopyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and for parkinson’s disease .
Result of Action
The compound has been tested for its in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
Action Environment
The synthesis of similar compounds has been done under ultrasonic-assisted huisgen 1,3-dipolar cycloaddition reaction , suggesting that the synthesis environment may play a role in the compound’s properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core. The key steps might include:
Formation of the thieno[3,2-d]pyrimidin-4-one core through cyclization reactions.
Introduction of the oxadiazole moiety via nucleophilic substitution or other coupling reactions.
Attachment of the benzyl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including considerations of reaction yield, purity, and cost-efficiency. Techniques such as continuous flow synthesis or the use of catalytic systems might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.
Reduction: : Reduction of aromatic nitro groups to amines.
Substitution: : Nucleophilic or electrophilic aromatic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Typically performed using reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: : Utilizes reducing agents such as tin(II) chloride or iron in acidic media.
Substitution: : Depends on the type of substitution; for example, halogenation might use halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: : As a reagent or intermediate in organic synthesis, contributing to the development of new compounds with desired properties.
Biology: : Potential use in biological studies to investigate its effects on cellular processes.
Medicine: : Evaluation as a lead compound in drug discovery for its potential therapeutic properties.
Industry: : Use as a catalyst or component in the development of new materials with unique properties.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to similar compounds, 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific arrangement of functional groups, which confer unique chemical and physical properties. This uniqueness might enhance its suitability for particular applications, such as increased binding affinity for certain biological targets.
List of Similar Compounds
3-benzyl-2-({[3-(phenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
3-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
3-benzyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Properties
IUPAC Name |
3-benzyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-15-7-9-17(10-8-15)21-25-19(29-26-21)14-31-23-24-18-11-12-30-20(18)22(28)27(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYNQBTOPHWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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